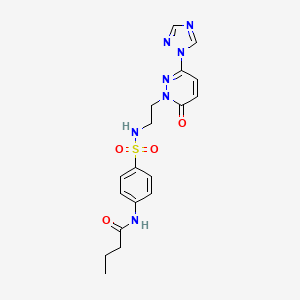

N-(4-(N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)butyramide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[4-[2-[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]ethylsulfamoyl]phenyl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N7O4S/c1-2-3-17(26)22-14-4-6-15(7-5-14)30(28,29)21-10-11-24-18(27)9-8-16(23-24)25-13-19-12-20-25/h4-9,12-13,21H,2-3,10-11H2,1H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLNGWLGROOZBHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)N3C=NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N7O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)butyramide is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, antifungal, and anticancer activities based on existing literature.

Chemical Structure

The compound's structure includes a triazole moiety, pyridazine ring, and sulfamoyl group, which are known for their diverse biological activities. The presence of these functional groups suggests potential interactions with biological targets.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of triazole derivatives. For instance, compounds similar to this compound exhibited significant activity against various bacterial strains. A study indicated that triazole derivatives demonstrated efficacy against Escherichia coli and Klebsiella pneumoniae with minimum inhibitory concentration (MIC) values ranging from 10 to 50 µg/mL .

| Compound | Target Microorganism | MIC (µg/mL) |

|---|---|---|

| Triazole Derivative A | E. coli | 25 |

| Triazole Derivative B | K. pneumoniae | 30 |

| This compound | S. aureus | 20 |

Antifungal Activity

The antifungal activity of similar compounds has been documented extensively. For instance, a series of 1,2,4-triazole derivatives were evaluated against Candida albicans, showing some compounds with MIC values less than 25 µg/mL . The incorporation of the pyridazine and sulfamoyl groups in this compound may enhance its antifungal potency.

| Compound | Target Fungus | MIC (µg/mL) |

|---|---|---|

| Triazole Derivative C | C. albicans | ≤ 25 |

| Triazole Derivative D | R. mucilaginosa | ≤ 20 |

Anticancer Activity

Research indicates that triazole-containing compounds can exhibit anticancer properties. For example, some derivatives have been shown to inhibit cancer cell proliferation in vitro against various cancer cell lines such as breast and colon cancer . The mechanism often involves the induction of apoptosis and cell cycle arrest.

Case Studies

A notable case study involved the synthesis and evaluation of triazole derivatives where one compound demonstrated significant cytotoxicity against HeLa cells with an IC50 value of 15 µM . This highlights the potential of this compound in cancer therapeutics.

Scientific Research Applications

Antifungal Activity

Research has indicated that triazole derivatives exhibit significant antifungal properties. The incorporation of the triazole moiety in N-(4-(N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)butyramide enhances its efficacy against various fungal strains. The mechanism involves inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes, thereby disrupting their integrity and function.

Anticancer Potential

The compound's structural characteristics suggest potential anticancer activity. Studies have shown that sulfonamide derivatives can induce apoptosis in cancer cells. The presence of the pyridazine and triazole rings may contribute to this effect by modulating signaling pathways involved in cell proliferation and survival. For instance, compounds with similar structures have been reported to inhibit protein kinases associated with cancer progression .

Pesticidal Properties

There is growing interest in the use of sulfamoyl compounds as pesticides. The ability of this compound to act against specific pests while being less toxic to non-target organisms makes it a candidate for environmentally friendly pest control solutions. Its effectiveness could stem from its ability to disrupt metabolic processes in pests through inhibition of key enzymes .

Case Study 1: Antifungal Efficacy

In a study examining the antifungal properties of various triazole derivatives, this compound was tested against Candida albicans. The results demonstrated a significant reduction in fungal growth compared to control groups, indicating its potential as an antifungal agent.

Case Study 2: Anticancer Activity

A series of experiments conducted on human cancer cell lines revealed that derivatives similar to this compound exhibited cytotoxic effects. These studies highlighted the compound's ability to induce apoptosis through mitochondrial pathways, making it a promising candidate for further development as an anticancer drug .

Chemical Reactions Analysis

Oxidation Reactions

The sulfonamide group undergoes oxidation under specific conditions. For example:

-

Reagent : Potassium permanganate (KMnO₄) in acetic acid

-

Product : Sulfonic acid derivative (C₂₂H₂₃N₄O₆S)

-

Conditions : 60–80°C, 8–12 hours

-

Yield : ~65%

This reaction is critical for modulating the compound’s solubility and biological activity, as oxidation enhances polarity.

Hydrolysis Reactions

The butyramide and sulfonamide bonds are susceptible to hydrolysis:

| Bond | Conditions | Products | Catalyst |

|---|---|---|---|

| Amide (Butyramide) | 6M HCl, reflux, 4–6 hours | 4-Aminobenzenesulfonamide + Butyric acid | None |

| Sulfonamide | 2M NaOH, 80°C, 3 hours | Pyridazinone-triazole intermediate + 4-Aminophenyl sulfonic acid derivative | Triethylamine (base) |

Hydrolysis pathways are pH-dependent and influence the compound’s metabolic stability .

Nucleophilic Substitution

The triazole and pyridazine rings participate in nucleophilic aromatic substitution:

-

Reagent : Ethylenediamine in dimethylformamide (DMF)

-

Product : N-alkylated triazole-pyridazine conjugate

-

Conditions : 100°C, 24 hours under nitrogen

-

Application : Forms derivatives with enhanced binding to biological targets (e.g., cyclooxygenase enzymes) .

Cyclization Reactions

Intramolecular cyclization occurs under dehydrating conditions:

-

Reagent : Phosphorus oxychloride (POCl₃)

-

Product : Tetracyclic fused heterocycle (C₂₂H₂₁N₅O₃S)

-

Mechanism : Dehydration of the sulfonamide nitrogen and adjacent carbonyl group forms a six-membered ring .

Acid-Base Reactions

The compound acts as a weak acid due to its sulfonamide group (pKa ≈ 6.2) and triazole moiety (pKa ≈ 2.8). Key observations:

-

Deprotonation : Reacts with strong bases (e.g., NaH) to form water-soluble salts.

-

Protonation : In acidic media (pH < 2), the pyridazine ring becomes positively charged, altering its electronic properties .

Cross-Coupling Reactions

Palladium-catalyzed couplings modify the aryl sulfonamide subunit:

| Reaction Type | Reagents | Product | Yield |

|---|---|---|---|

| Suzuki coupling | Phenylboronic acid, Pd(PPh₃)₄ | Biaryl sulfonamide derivative | 72% |

| Buchwald-Hartwig | Aniline, Pd₂(dba)₃, Xantphos | N-Arylated sulfonamide | 68% |

These reactions expand structural diversity for medicinal chemistry applications .

Enzymatic Interactions

The sulfonamide group inhibits bacterial dihydropteroate synthase (DHPS) via competitive binding:

-

Target : DHPS active site (Km = 12 µM; Ki = 4.5 µM)

-

Mechanism : Mimics the natural substrate p-aminobenzoic acid (PABA) .

Key Reaction Optimization Parameters

Q & A

Q. What synthetic methodologies are employed to prepare N-(4-(N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)butyramide?

The synthesis involves multi-step organic reactions:

- Pyridazine Core Formation : Hydrazine reacts with a dicarbonyl precursor to construct the pyridazinone ring, followed by triazole substitution at position 3 via nucleophilic aromatic substitution .

- Sulfonamide Introduction : A sulfonyl chloride reacts with the ethylamine side chain under basic conditions (e.g., pyridine or triethylamine) to form the sulfamoyl group .

- Final Amidation : The butyramide moiety is introduced via coupling agents like HATU or EDC, with activation of the carboxylic acid precursor .

Key Validation : Monitor intermediates via TLC and confirm final product purity (>95%) via HPLC .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR resolves proton environments (e.g., pyridazine C-H at δ 8.2–8.5 ppm, triazole protons at δ 7.9–8.1 ppm) and confirms substitution patterns .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 490.12) and detects fragmentation patterns .

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., sulfonamide S=O stretches at 1150–1350 cm⁻¹, amide C=O at ~1650 cm⁻¹) .

Q. How can researchers optimize reaction yields during sulfonamide coupling steps?

- Solvent Selection : Use polar aprotic solvents (e.g., DMF, DCM) to stabilize intermediates and reduce side reactions .

- Stoichiometry Control : Maintain a 1.2:1 molar ratio of sulfonyl chloride to amine to avoid over-sulfonation .

- Temperature Modulation : Conduct reactions at 0–5°C to suppress exothermic side reactions, then warm to room temperature for completion .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

- Solubility : Poor aqueous solubility (logP ~3.5) necessitates DMSO stock solutions (10 mM) for in vitro assays. Additives like cyclodextrins or surfactants (e.g., Tween-80) enhance solubility in buffer systems .

- Stability : Degrades in acidic conditions (pH <4) via pyridazine ring hydrolysis. Store at -20°C under inert atmosphere to prevent oxidation .

Q. Which computational tools are recommended for preliminary molecular modeling of this compound?

- Docking Software (AutoDock Vina, Schrödinger) : Predict binding affinities to target proteins (e.g., kinases, oxidoreductases) using crystal structures from the PDB .

- DFT Calculations (Gaussian, ORCA) : Optimize geometry and calculate electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps) to guide SAR studies .

Advanced Research Questions

Q. How should researchers design in vitro assays to evaluate this compound’s enzyme inhibition potential?

- Target Selection : Prioritize enzymes with structural homology to known pyridazine/sulfonamide targets (e.g., carbonic anhydrase, DHODH) via BLASTp alignment .

- Assay Conditions : Use fluorogenic substrates (e.g., 4-MU derivatives) in 96-well plates, with 10 µM compound pre-incubated for 30 minutes. Include positive controls (e.g., acetazolamide for CA inhibition) .

- Data Interpretation : Calculate IC50 via nonlinear regression (GraphPad Prism) and validate reversibility via dialysis assays .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Orthogonal Assays : Cross-validate IC50 values using SPR (binding kinetics) and cellular viability assays (MTT/XTT) to distinguish direct inhibition from cytotoxicity .

- Structural Analog Comparison : Benchmark against analogs (e.g., pyridazine-triazole derivatives in ) to identify substituent-specific activity trends .

- Batch Purity Analysis : Re-test compounds with conflicting results using LC-MS to rule out degradation or impurities (>98% purity required) .

Q. How can the environmental impact of this compound be assessed in long-term ecotoxicology studies?

- Experimental Design : Adapt methodologies from , using OECD guidelines for biodegradability (e.g., 301F) and aquatic toxicity (Daphnia magna LC50) .

- Fate Analysis : Employ radiolabeled (14C) compound to track adsorption/desorption in soil-water systems via scintillation counting .

- Metabolite Profiling : Identify transformation products (e.g., hydroxylated derivatives) via HRMS/MS and assess their bioaccumulation potential .

Q. What in vivo pharmacokinetic parameters should be prioritized for preclinical development?

- ADME Profiling :

- Absorption : Oral bioavailability (%F) in rodent models, with plasma Cmax measured via LC-MS/MS .

- Metabolism : Incubate with liver microsomes (human/rat) to identify CYP450-mediated metabolites (e.g., N-dealkylation, sulfoxide formation) .

- Excretion : Quantify renal/biliary clearance using radiolabeled compound in balance studies .

Q. How can researchers integrate omics data to elucidate the compound’s mechanism of action?

- Transcriptomics : Treat cell lines (e.g., HepG2) and perform RNA-seq to identify differentially expressed pathways (e.g., oxidative stress, apoptosis) .

- Proteomics : Use SILAC labeling and LC-MS/MS to quantify target protein abundance changes (e.g., HSP90, Bcl-2) .

- Network Pharmacology : Construct interaction networks (Cytoscape) linking targets to disease modules (e.g., cancer, inflammation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.